![molecular formula C11H18N2O3 B6142940 1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid CAS No. 1018504-67-0](/img/structure/B6142940.png)
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid
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Overview
Description
The compound “1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid” is a derivative of pyrrolidine and piperidine . Pyrrolidine and piperidine are nitrogen heterocycles that are widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The five-membered pyrrolidine ring is one of the nitrogen heterocycles used widely by medicinal chemists to obtain compounds for the treatment of human diseases .
Molecular Structure Analysis
The molecular structure of “1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid” is characterized by a pyrrolidine ring and a piperidine ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows for efficient exploration of the pharmacophore space due to sp3-hybridization . The non-planarity of the ring also leads to increased three-dimensional (3D) coverage, a phenomenon called "pseudorotation" .Scientific Research Applications
Drug Discovery
The pyrrolidine ring is widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The interest in this saturated scaffold is enhanced by the possibility to efficiently explore the pharmacophore space due to sp3-hybridization, the contribution to the stereochemistry of the molecule, and the increased three-dimensional (3D) coverage due to the non-planarity of the ring .
Anticancer Applications
Piperidine derivatives have been utilized as anticancer agents . The presence of the piperidine ring in the compound could potentially contribute to anticancer activity.
Antiviral Applications
Piperidine derivatives have also been used as antiviral agents . The compound could potentially be used in the development of new antiviral drugs.
Antimalarial Applications
Piperidine derivatives have shown potential as antimalarial agents . The compound could be used in the development of new antimalarial drugs.
Antimicrobial and Antifungal Applications
Piperidine derivatives have been used as antimicrobial and antifungal agents . The compound could potentially contribute to antimicrobial and antifungal activity.
Antihypertensive Applications
Piperidine derivatives have been used as antihypertensive agents . The compound could potentially be used in the development of new antihypertensive drugs.
Analgesic and Anti-inflammatory Applications
Piperidine derivatives have been used as analgesic and anti-inflammatory agents . The compound could potentially contribute to analgesic and anti-inflammatory activity.
Anti-Alzheimer, Antipsychotic, and Anticoagulant Applications
Piperidine derivatives have been used as anti-Alzheimer, antipsychotic, and anticoagulant agents . The compound could potentially be used in the development of new drugs for these applications.
Mechanism of Action
Target of Action
Compounds with a pyrrolidine ring have been shown to have a wide range of biological activities and target selectivity .
Mode of Action
The pyrrolidine ring, a key structural feature of this compound, is known to contribute to the stereochemistry of the molecule and increase three-dimensional coverage due to the non-planarity of the ring . This could potentially influence the compound’s interaction with its targets.
Biochemical Pathways
Compounds with a pyrrolidine ring have been shown to influence a variety of biochemical pathways .
Result of Action
Compounds with a pyrrolidine ring have been shown to exhibit a variety of biological activities .
properties
IUPAC Name |
1-(pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H18N2O3/c14-10(15)9-3-7-13(8-4-9)11(16)12-5-1-2-6-12/h9H,1-8H2,(H,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HDDGBMZEJUGXHM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C(=O)N2CCC(CC2)C(=O)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H18N2O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.27 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
1-(Pyrrolidine-1-carbonyl)piperidine-4-carboxylic acid |
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